

#### what is the chemical structure of GZ-793A

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An In-depth Technical Guide to GZ-793A, a Selective VMAT2 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to **GZ-793A**, a selective inhibitor of the vesicular monoamine transporter-2 (VMAT2). The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

### **Chemical Structure and Identity**

**GZ-793A** is a water-soluble analog of lobelane, a compound derived from the alkaloid lobeline. [1] Its systematic chemical name is (R)-3-[2,6-cis-Di(4-methoxyphenethyl)piperidin-1-yl]propane-1,2-diol.[2][3][4] The hydrochloride salt form is also commonly referenced.[1][5][6]

- IUPAC Name: (2R)-3-[(2S,6R)-2,6-bis(4-methoxyphenethyl)piperidin-1-yl]propane-1,2-diol
- Molecular Formula: C28H41NO4
- Key Structural Features: GZ-793A features a central piperidine ring with two cis-oriented 4-methoxyphenethyl groups at the 2 and 6 positions. An (R)-propane-1,2-diol moiety is attached to the piperidine nitrogen, which enhances its water solubility compared to its parent compound, lobelane.[7]

Below is a diagram representing the logical relationship of **GZ-793A** to its parent compounds.





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**GZ-793A** is a structurally optimized analog of lobelane.

### **Mechanism of Action**

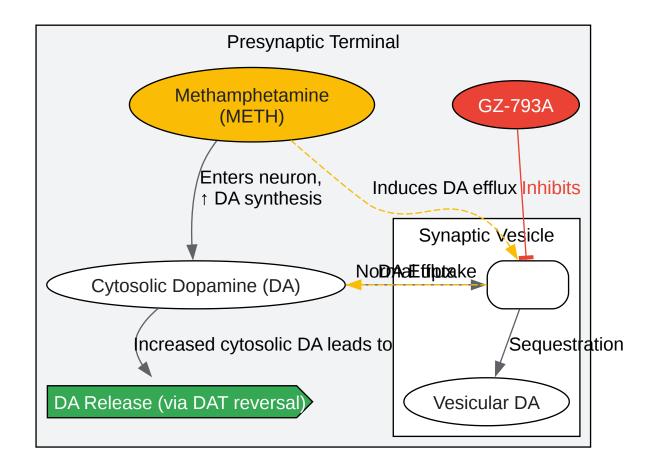
**GZ-793A** functions as a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[8][9] VMAT2 is a transport protein located on synaptic vesicles responsible for sequestering cytosolic monoamines, such as dopamine, into the vesicles for subsequent release. By inhibiting VMAT2, **GZ-793A** disrupts this process.

The primary application of **GZ-793A** in research has been to counteract the neurochemical effects of methamphetamine.[1][5] Methamphetamine increases extracellular dopamine by promoting its release from synaptic vesicles via VMAT2.[7] **GZ-793A** inhibits this methamphetamine-evoked dopamine release.[1][2][9]

Studies suggest a complex interaction mechanism where **GZ-793A** binds to multiple sites on the VMAT2 protein.[2][4][9] This results in a potent inhibition of dopamine uptake and a surmountable allosteric inhibition of methamphetamine-evoked dopamine release.[2][4][9]

The proposed signaling pathway is visualized below.





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GZ-793A inhibits METH-induced dopamine efflux via VMAT2.

### **Quantitative Pharmacological Data**

The following tables summarize the key binding affinities and functional potencies of **GZ-793A** from various in vitro and ex vivo experiments.



Target Interaction	Assay	Value	Reference
VMAT2	Inhibition of [³H]dopamine uptake	K <sub>i</sub> = 29 nM	[7][8]
VMAT2 (DTBZ site)	Inhibition of [³H]dihydrotetrabenazi ne binding	K <sub>i</sub> = 8.29 μM	[7]
VMAT2 (High-affinity site)	GZ-793A-evoked [³H]dopamine release	EC <sub>50</sub> = 15.5 nM	[2][4][9]
VMAT2 (Low-affinity site)	GZ-793A-evoked [³H]dopamine release	EC <sub>50</sub> = 29.3 μM	[2][4][9]
hERG Channel	Inhibition of [3H]dofetilide binding	K <sub>i</sub> ≈ 800 nM	[1]
hERG Channel	Inhibition of current flow	IC <sub>50</sub> ≈ 70 nM	[1]
Functional Inhibition	Assay	Value	Reference
Inhibition of METH effects	Schild Regression (vs. METH-evoked [³H]DA release)	Slope = $0.49 \pm 0.08$	[2][4]

## **Experimental Protocols**

Detailed methodologies for key experiments involving **GZ-793A** are outlined below.

# [<sup>3</sup>H]Dopamine Release from Isolated Striatal Synaptic Vesicles

This assay measures the ability of **GZ-793A** to evoke dopamine release from synaptic vesicles and to inhibit methamphetamine-induced release.

 Vesicle Preparation: Striata from male Sprague-Dawley rats are homogenized in a sucrose buffer. The homogenate is centrifuged to pellet synaptic vesicles, which are then





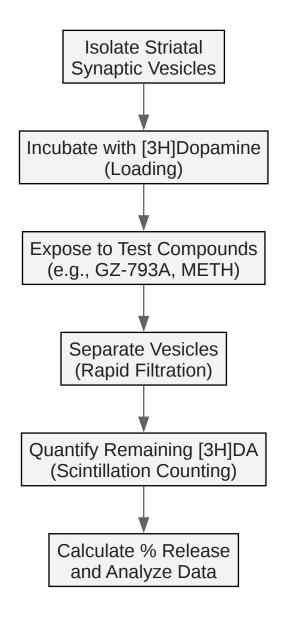


resuspended.

- [3H]Dopamine Loading: Vesicles are incubated with [3H]dopamine to allow for uptake via VMAT2.
- Release Assay: The [<sup>3</sup>H]dopamine-loaded vesicles are exposed to various concentrations of **GZ-793A**, methamphetamine, or a combination.
- Measurement: The reaction is stopped by rapid filtration, and the amount of [3H]dopamine remaining in the vesicles is quantified using liquid scintillation spectrometry. The amount released is calculated relative to control conditions.
- Data Analysis: Concentration-response curves are generated using non-linear regression to determine EC<sub>50</sub> values for release. For inhibition experiments, Schild analysis is used to determine the nature of the antagonism.[2][9]

The workflow for this experimental protocol is illustrated in the diagram below.





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Workflow for the vesicular [3H]dopamine release assay.

#### **Methamphetamine Self-Administration in Rats**

This behavioral assay assesses the potential of **GZ-793A** to serve as a therapeutic agent for methamphetamine addiction.

- Animal Model: Adult male Sprague-Dawley rats are used.[8]
- Surgery: Rats are surgically implanted with intravenous catheters to allow for selfadministration of drugs.



- Training: Rats are trained to press a lever to receive an infusion of methamphetamine.
   Sessions continue until a stable pattern of self-administration is established.
- Drug Administration: Prior to a test session, rats are administered **GZ-793A**, typically via oral (p.o.) or subcutaneous (s.c.) routes, at various doses (e.g., 30-240 mg/kg, p.o.).[6][8]
- Testing: The number of lever presses and methamphetamine infusions are recorded during the session. The effect of GZ-793A is compared to a vehicle control.
- Data Analysis: The total number of infusions is analyzed using statistical methods like ANOVA to determine if GZ-793A significantly reduces methamphetamine self-administration.
   [6]

### Off-Target Effects and Clinical Potential

While **GZ-793A** shows high selectivity for VMAT2 over dopamine and serotonin transporters, it has been found to interact with human-ether-a-go-go related gene (hERG) channels.[1] It inhibited [3H]dofetilide binding to hERG channels with an affinity of approximately 800 nM and inhibited hERG channel current with an IC50 of about 70 nM.[1] This interaction suggests a potential for inducing ventricular arrhythmias, which has halted its development as a pharmacotherapy for methamphetamine use disorders.[1][5]

Despite this liability, **GZ-793A** remains a valuable research tool for understanding VMAT2 function and serves as a lead compound for the development of future VMAT2 inhibitors with improved safety profiles.[1]

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#### Foundational & Exploratory





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